molecular formula C12H13BrO B6196928 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one CAS No. 148835-25-0

6-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No.: B6196928
CAS No.: 148835-25-0
M. Wt: 253.1
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Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th position on a tetrahydronaphthalene ring system. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 6-amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.

    Oxidation: Formation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one-6-carboxylic acid.

    Reduction: Formation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.

Scientific Research Applications

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the naphthalene ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline ring instead of a naphthalene ring.

    6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Contains an isoquinoline ring, differing in the position of the nitrogen atom.

Uniqueness

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern and the presence of the naphthalene ring system. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

CAS No.

148835-25-0

Molecular Formula

C12H13BrO

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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